

Application Notes and Protocols for DMBCA in Fine Fragrance Formulation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethylbenzylcarbinal acetate*

Cat. No.: B085794

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction to DMBCA (Dimethylbenzylcarbinal Acetate)

Dimethylbenzylcarbinal Acetate (DMBCA) is a synthetic aroma chemical prized in perfumery for its complex and versatile olfactory profile.[1][2][3] As a non-naturally occurring acetate ester, its creation is a testament to achievements in synthetic organic chemistry.[1] DMBCA is a key ingredient in a perfumer's palette, valued for its ability to impart freshness, diffusion, and substantivity to a wide range of fragrance compositions.[1] Its stability in various bases, including alkaline systems, makes it suitable for a broad spectrum of applications from fine fragrances to personal care products.[1][3]

Chemical Structure and Properties:

- Chemical Name: 2-Methyl-1-phenylpropan-2-yl acetate[1]
- Synonyms: DMBCA, α,α -Dimethylphenethyl acetate, Benzyldimethylcarbinal acetate[1]
- CAS Number: 151-05-3[1]
- Molecular Formula: $C_{12}H_{16}O_2$ [1]

Physicochemical and Olfactory Properties of DMBCA

The physical and olfactory characteristics of DMBCA are crucial for its effective application in fragrance formulation. These properties are summarized in the table below.

Property	Value	Reference
Appearance	Colorless to pale straw oily liquid; can crystallize at room temperature.	[1]
Molecular Weight	192.26 g/mol	[1]
Boiling Point	~240-262 °C	[4] [5]
Flash Point	~103-105 °C	[1] [4]
Solubility	Insoluble in water; soluble in ethanol, oils, and most organic solvents.	[1]
Odor Type	Floral-Fruity	[1]
Odor Profile	Sweet, floral-fruity with prominent notes of jasmine, rose, and pear. It also possesses green, fresh top notes with herbaceous undertones and a woody, powdery dry-down with hints of lily of the valley (muguet) and hyacinth.	[1] [2] [4]
Odor Strength	Moderate	[1] [2]
Tenacity	Excellent, lasting over 44 hours on a smelling strip.	[1] [2]
Volatility	Middle to base note character.	[1]

Applications in Fine Fragrance

DMBCA is a versatile ingredient used across various fragrance families to achieve different olfactive effects.[\[1\]](#)

Fragrance Family	Application of DMBCA	Typical Usage Level in Compound	Reference
Floral	A primary floral note and modifier in jasmine, rose, lily of the valley (muguet), gardenia, and hyacinth bases. It provides a fresh, fruity-floral nuance.	0.5% - 5%	[1] [4] [6]
Fruity	Complements and enhances natural and synthetic fruit notes, particularly pear and other orchard fruits.	0.5% - 5%	[1] [6]
Chypre	Adds floral complexity and a modern touch to the classic oakmoss-labdanum-bergamot structure.	0.1% - 2%	[1]
Oriental	Provides a fresh and uplifting counterpoint to heavier resinous and spicy notes.	0.1% - 2%	[1]

Experimental Protocols

Olfactory Evaluation of DMBCA

Objective: To systematically evaluate the olfactory profile of DMBCA over time.

Materials:

- DMBCA (liquid form; may require gentle warming if crystallized)
- Perfumer's alcohol (ethanol)
- Glass beakers
- Pipettes
- Standard smelling strips (blotters)
- Blotter holder
- Notebook and pen for recording observations

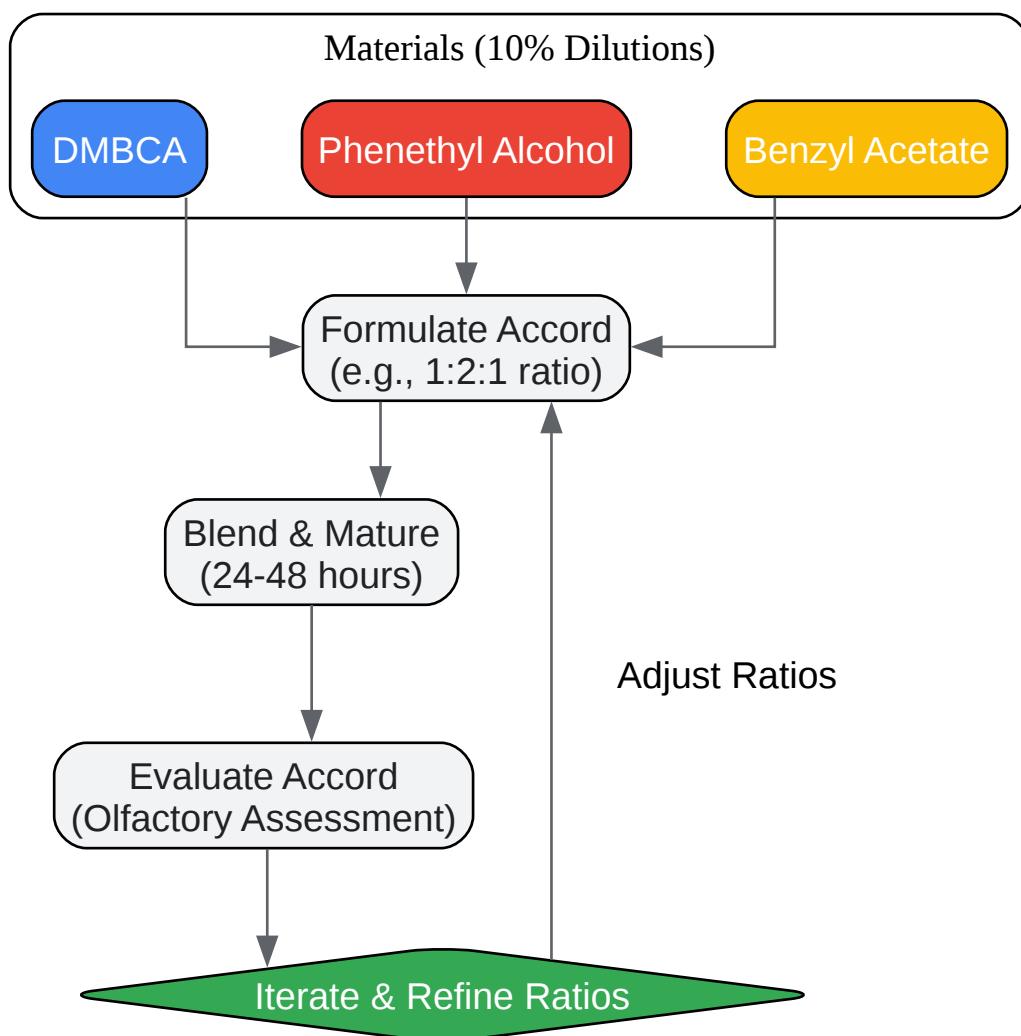
Protocol:

- Preparation of Dilution: Prepare a 10% dilution of DMBCA in perfumer's alcohol to ensure a controlled and less overwhelming evaluation.
- Dipping the Smelling Strip: Dip a clean smelling strip into the 10% DMBCA solution for about 2-3 seconds, ensuring the strip is saturated but not dripping.
- Initial Evaluation (Top Notes): Immediately after dipping, wave the smelling strip about 2-3 inches from your nose and take short, gentle sniffs. Record your initial impressions, focusing on the most volatile (top) notes.
- Evaluation Over Time (Heart and Base Notes): Place the smelling strip in a blotter holder. Evaluate the scent at regular intervals (e.g., 5 minutes, 30 minutes, 1 hour, 4 hours, 24 hours, and 48 hours) to observe the evolution of the fragrance. Note the emergence of heart and base notes as the more volatile components evaporate.
- Data Recording: For each time point, record detailed descriptors of the scent, including fragrance family (floral, fruity, green, etc.), specific notes (jasmine, pear, woody, etc.), and perceived intensity.

[Click to download full resolution via product page](#)

Caption: Workflow for the olfactory evaluation of DMBCA.

Creation of a Simple Floral Accord with DMBCA


Objective: To create a basic floral (jasmine-rose) accord and evaluate the contribution of DMBCA.

Materials:

- DMBCA
- Phenethyl Alcohol (rose, honey notes)
- Benzyl Acetate (jasmine, fruity notes)
- Perfumer's alcohol
- Glass vials with caps
- Micropipettes or disposable droppers
- Digital scale
- Smelling strips

Protocol:

- Prepare Stock Solutions: Prepare 10% dilutions of DMBCA, Phenethyl Alcohol, and Benzyl Acetate in perfumer's alcohol to facilitate blending.
- Formulation: In a clean glass vial, combine the stock solutions according to the following ratios by weight. Start with a simple 1:2:1 ratio and adjust based on olfactory assessment.
 - DMBCA: 1 part
 - Phenethyl Alcohol: 2 parts
 - Benzyl Acetate: 1 part
- Blending and Maturation: Cap the vial and gently swirl to mix the ingredients thoroughly. Allow the accord to mature for at least 24-48 hours to allow the scents to meld.
- Evaluation: Dip a smelling strip into the matured accord and evaluate its scent profile as described in Protocol 4.1. Note how DMBCA bridges the jasmine and rose notes and adds a fresh, fruity dimension.
- Iteration: Based on the evaluation, you can create variations of the accord by adjusting the ratios of the components to explore different nuances.

[Click to download full resolution via product page](#)

Caption: Workflow for creating and refining a floral accord with DMBCA.

Stability Testing of DMBCA in a Simple Base

Objective: To assess the stability of DMBCA's olfactory profile in a simplified fine fragrance base under accelerated aging conditions.

Materials:

- DMBCA
- A simple fragrance base (e.g., 80% perfumer's alcohol, 20% distilled water)

- Clear and amber glass vials with airtight caps
- Oven capable of maintaining a constant temperature (e.g., 40°C)
- Refrigerator
- Control sample storage area at room temperature away from direct light
- Smelling strips

Protocol:

- Sample Preparation: Prepare a 2% solution of DMBCA in the simple fragrance base.
- Aliquoting: Distribute the solution into three sets of vials:
 - Set A: Clear glass vials (for light exposure testing)
 - Set B: Amber glass vials (for temperature testing)
 - Set C: Amber glass vials (for control)
- Storage Conditions:
 - Store Set A at room temperature in an area with exposure to natural or artificial light.
 - Store one half of Set B in an oven at 40°C and the other half in a refrigerator at 4°C.
 - Store Set C (control) at room temperature in a dark place.
- Evaluation: At regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), olfactively evaluate a sample from each set against the control sample using smelling strips.
- Data Recording: Note any changes in color, clarity, and, most importantly, the scent profile. Look for any degradation of the characteristic DMBCA notes or the appearance of off-odors.

Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify the specific odor-active compounds in a fragrance formulation containing DMBCA.

Methodology Overview: GC-O combines gas chromatography for separating volatile compounds with human olfaction for detecting odors. As compounds elute from the GC column, the effluent is split between a standard detector (like a mass spectrometer, MS) and a sniffing port where a trained analyst can smell the individual components.[\[2\]](#)

Protocol:

- Sample Preparation: A diluted sample of the fine fragrance containing DMBCA is prepared in an appropriate solvent.
- Injection: The sample is injected into the GC-MS/O system.
- Separation: The fragrance components are separated based on their volatility and interaction with the stationary phase in the GC column.
- Detection and Olfactory Assessment: The eluting compounds are simultaneously detected by the MS and sniffed by a trained panelist at the olfactometry port. The panelist records the perceived odor, its intensity, and the retention time.
- Data Analysis: The data from the MS (identifying the chemical structure) is correlated with the data from the olfactometry port (describing the odor). This allows for the precise identification of which chemical compounds are responsible for the different notes in the fragrance.

Conclusion

DMBCA is a multifaceted and highly valuable synthetic ingredient in the arsenal of modern perfumery. Its unique floral-fruity profile, coupled with excellent tenacity and stability, allows for its use in a wide array of fragrance types. The protocols outlined above provide a foundational framework for researchers and formulators to systematically evaluate and creatively incorporate DMBCA into novel and successful fine fragrance creations. Through rigorous olfactory and stability assessments, the full potential of this versatile molecule can be realized.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [parfum.to](#) [parfum.to]
- 2. [mdpi.com](#) [mdpi.com]
- 3. [pubs.acs.org](#) [pubs.acs.org]
- 4. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 5. [iltusa.com](#) [iltusa.com]
- 6. [pac.gr](#) [pac.gr]
- To cite this document: BenchChem. [Application Notes and Protocols for DMBCA in Fine Fragrance Formulation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085794#application-of-dmbca-in-fine-fragrance-formulation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com